Rev 5901
Rev 5901
1-[3-(2-quinolinylmethoxy)phenyl]-1-hexanol is a member of quinolines.
Brand Name:
Vulcanchem
CAS No.:
101910-24-1
VCID:
VC0005403
InChI:
InChI=1S/C22H25NO2/c1-2-3-4-12-22(24)18-9-7-10-20(15-18)25-16-19-14-13-17-8-5-6-11-21(17)23-19/h5-11,13-15,22,24H,2-4,12,16H2,1H3
SMILES:
CCCCCC(C1=CC(=CC=C1)OCC2=NC3=CC=CC=C3C=C2)O
Molecular Formula:
C22H25NO2
Molecular Weight:
335.4 g/mol
Rev 5901
CAS No.: 101910-24-1
Cat. No.: VC0005403
Molecular Formula: C22H25NO2
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1-[3-(2-quinolinylmethoxy)phenyl]-1-hexanol is a member of quinolines. |
|---|---|
| CAS No. | 101910-24-1 |
| Molecular Formula | C22H25NO2 |
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | 1-[3-(quinolin-2-ylmethoxy)phenyl]hexan-1-ol |
| Standard InChI | InChI=1S/C22H25NO2/c1-2-3-4-12-22(24)18-9-7-10-20(15-18)25-16-19-14-13-17-8-5-6-11-21(17)23-19/h5-11,13-15,22,24H,2-4,12,16H2,1H3 |
| Standard InChI Key | JRLOEMCOOZSCQP-UHFFFAOYSA-N |
| SMILES | CCCCCC(C1=CC(=CC=C1)OCC2=NC3=CC=CC=C3C=C2)O |
| Canonical SMILES | CCCCCC(C1=CC(=CC=C1)OCC2=NC3=CC=CC=C3C=C2)O |
| Appearance | Assay:≥98%A crystalline solid |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator